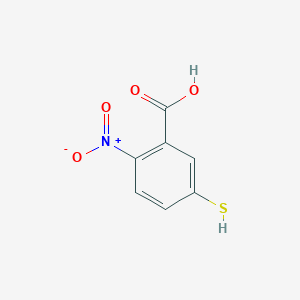

5-Mercapto-2-nitrobenzoic acid

Vue d'ensemble

Description

Acide 5-Mercapto-2-Nitrobenzoïque: est un composé organique appartenant à la classe des acides nitrobenzoïques et de leurs dérivés. Il est constitué d'un cycle benzénique portant à la fois un groupe acide carboxylique et un groupe nitro sur deux atomes de carbone cycliques différents . Ce composé est connu pour ses propriétés chimiques uniques et a été largement étudié pour ses applications dans divers domaines scientifiques.

Méthodes De Préparation

Voies de synthèse et conditions réactionnelles: La synthèse de l'Acide 5-Mercapto-2-Nitrobenzoïque implique généralement la nitration de l'acide 2-mercaptobenzoïque. La réaction est effectuée en traitant l'acide 2-mercaptobenzoïque avec un agent nitrant tel qu'un mélange d'acide sulfurique concentré et d'acide nitrique. Les conditions de réaction comprennent le maintien d'une faible température pour contrôler la vitesse de réaction et éviter la sur-nitration .

Méthodes de production industrielle: Dans les milieux industriels, la production de l'Acide 5-Mercapto-2-Nitrobenzoïque peut être mise à l'échelle en utilisant une méthode de synthèse à un seul pot. Cette méthode implique l'utilisation de nanoclusters d'argent protégés par des thiols, qui sont très stables et peuvent être produits en grandes quantités. Le processus est évolutif et produit des nanoclusters stables en solution aqueuse pendant de longues périodes .

Analyse Des Réactions Chimiques

Types de réactions: L'Acide 5-Mercapto-2-Nitrobenzoïque subit diverses réactions chimiques, notamment :

Oxydation: Le groupe thiol peut être oxydé pour former des disulfures.

Réduction: Le groupe nitro peut être réduit en groupe amino dans des conditions appropriées.

Substitution: Le groupe acide carboxylique peut participer à des réactions d'estérification.

Réactifs et conditions courantes :

Oxydation: Peroxyde d'hydrogène ou autres agents oxydants.

Réduction: Hydrogénation catalytique ou agents réducteurs chimiques comme le chlorure d'étain(II).

Substitution: Alcools en présence de catalyseurs acides pour l'estérification.

Principaux produits formés :

Oxydation: Disulfures.

Réduction: Dérivés aminés.

Substitution: Esters.

Applications De Recherche Scientifique

Chemistry

- Building Block in Organic Synthesis : 5-Mercapto-2-nitrobenzoic acid serves as a precursor for the synthesis of various derivatives and functionalized compounds. It can undergo several chemical reactions, including oxidation, reduction, and substitution.

| Reaction Type | Description | Common Reagents |

|---|---|---|

| Oxidation | Thiol group oxidation to disulfides | Hydrogen peroxide |

| Reduction | Nitro group reduction to amino group | Tin(II) chloride |

| Substitution | Esterification of carboxylic acid | Alcohols with acid catalysts |

Biology

- Enzyme Inhibition : The compound has been employed in studies to investigate enzyme activity and protein interactions. It has shown potential in inhibiting enzymes like papain, making it valuable for probing enzyme active sites.

| Enzyme | Interaction Type | Effect |

|---|---|---|

| Papain | Thiol Group Reaction | Inhibition observed |

| Protein ArsC | Resistance Mechanism Modulation | Enhanced activity |

Medicine

- Antibacterial Properties : Notably, silver nanoclusters coated with this compound exhibit significant bactericidal activity against multidrug-resistant strains of Neisseria gonorrhoeae. This application is critical given the rising antibiotic resistance observed in clinical settings.

Industry

- Nanomaterial Production : The compound is utilized in the synthesis of nanomaterials, particularly silver nanoclusters. These nanoclusters have applications in antimicrobial coatings and drug delivery systems due to their stability and efficacy.

Bactericidal Effect Against Multidrug-Resistant Bacteria

A study published in ACS Applied Materials & Interfaces demonstrated the effectiveness of silver nanoclusters synthesized using this compound against resistant strains of Neisseria gonorrhoeae. The research highlighted that these nanoclusters retained their antibacterial activity even at low temperatures (4 °C), outperforming traditional antibiotics such as ceftriaxone and azithromycin .

Arsenic Bioremediation

Research indicates that this compound can reduce arsenate [As(V)] to arsenite [As(III)], which is crucial for bioremediation efforts targeting arsenic contamination in the environment. This property underscores its potential role in environmental science .

Mécanisme D'action

The mechanism of action of 5-Mercapto-2-Nitro-Benzoic Acid involves its interaction with specific molecular targets. For instance, when used in the form of silver nanoclusters, it targets bacterial cell membranes, leading to cell lysis and death. The compound’s thiol group interacts with metal ions, enhancing its antibacterial properties . Additionally, the nitro group can undergo reduction, leading to the formation of reactive intermediates that contribute to its biological activity .

Comparaison Avec Des Composés Similaires

Composés similaires :

- Acide 2-Chloro-5-Nitrobenzoïque

- Acide 5-Méthoxy-2-Nitrobenzoïque

- Acide 2-Fluoro-5-Nitrobenzoïque

- Acide 5-Amino-2-Nitrobenzoïque

Comparaison: L'Acide 5-Mercapto-2-Nitrobenzoïque est unique en raison de la présence à la fois d'un groupe thiol et d'un groupe nitro sur le cycle benzénique. Cette combinaison de groupes fonctionnels confère une réactivité chimique et une activité biologique distinctes par rapport aux autres acides nitrobenzoïques. Par exemple, le groupe thiol permet la formation de liaisons métal-thiol, ce qui n'est pas possible avec les composés dépourvus de ce groupe .

Activité Biologique

5-Mercapto-2-nitrobenzoic acid (5-MNBA) is an organic compound that exhibits significant biological activity, particularly in the fields of microbiology and biochemistry. This article explores its mechanisms of action, biochemical properties, and potential applications, supported by data tables and relevant research findings.

Chemical Structure and Properties

5-MNBA is characterized by a benzene ring with a thiol group (-SH), a nitro group (-NO2), and a carboxylic acid group (-COOH). Its molecular formula is with a molecular weight of approximately 199.184 g/mol. The presence of both thiol and nitro functionalities contributes to its unique reactivity and biological activities.

Targets and Interactions

The primary biological targets of 5-MNBA include:

- Interleukin-12 subunit beta in humans, which plays a crucial role in immune response.

- Protein ArsC in Staphylococcus aureus, involved in arsenic resistance.

Mode of Action

Research indicates that 5-MNBA interacts with these targets, potentially modulating immune responses and influencing bacterial resistance mechanisms. For instance, studies have shown that silver nanoclusters coated with 5-MNBA exhibit significant bactericidal activity against multidrug-resistant Neisseria gonorrhoeae .

5-MNBA has been shown to possess various biochemical activities:

- Reducing Agent : It can reduce arsenate [As(V)] to arsenite [As(III)], which is significant for studies on arsenic bioremediation .

- Enzyme Interactions : The compound can dephosphorylate tyrosine-phosphorylated proteins, making it valuable for studying protein phosphorylation pathways .

Antibacterial Activity

A notable study demonstrated the effectiveness of 5-MNBA-coated silver nanoclusters against Neisseria gonorrhoeae. The results indicated that these nanoclusters had superior anti-gonococcal bioactivity compared to conventional antibiotics like ceftriaxone and azithromycin. The bactericidal effect was retained even at low temperatures (4 °C) .

Enzyme Inhibition Studies

In biochemical assays, 5-MNBA has been utilized to investigate enzyme inhibition. For example, it has been shown to interact with papain, a cysteine protease, highlighting its potential as a tool for probing enzyme active sites .

Comparison of Biological Activities

| Compound | Activity Type | Notable Effects |

|---|---|---|

| This compound | Antibacterial | Significant activity against N. gonorrhoeae |

| Silver Nanoclusters (Coated) | Antimicrobial | Enhanced efficacy compared to standard antibiotics |

| Arsenate Reductants | Reducing Agent | Converts As(V) to As(III) |

Enzyme Interaction Data

| Enzyme | Interaction Type | Effect |

|---|---|---|

| Papain | Thiol Group Reaction | Inhibition observed |

| Protein ArsC | Resistance Mechanism | Modulation of activity |

Case Studies

- Bactericidal Effect Against Multidrug-resistant Bacteria : A study published in ACS Applied Materials & Interfaces documented the synthesis of silver nanoclusters using 5-MNBA, demonstrating their potent antibacterial properties against resistant strains of Neisseria gonorrhoeae .

- Arsenic Bioremediation : Research highlighted the role of 5-MNBA in converting toxic arsenate forms into less harmful arsenite, showcasing its application in environmental science .

Propriétés

IUPAC Name |

2-nitro-5-sulfanylbenzoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H5NO4S/c9-7(10)5-3-4(13)1-2-6(5)8(11)12/h1-3,13H,(H,9,10) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GANZODCWZFAEGN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1S)C(=O)O)[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H5NO4S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80864561 | |

| Record name | 2-Nitro-5-sulfanylbenzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80864561 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

199.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

15139-21-6 | |

| Record name | Thionitrobenzoic acid | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0015139216 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 5-Mercapto-2-Nitro-Benzoic Acid | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB02763 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | 2-Nitro-5-sulfanylbenzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80864561 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-nitro-5-sulfanylbenzoic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 2-NITRO-5-THIOBENZOIC ACID | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/OWT399B07G | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.